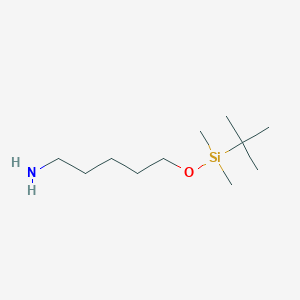

5-(tert-Butyldimethylsilyloxy)pentan-1-amine

Descripción

Propiedades

IUPAC Name |

5-[tert-butyl(dimethyl)silyl]oxypentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H27NOSi/c1-11(2,3)14(4,5)13-10-8-6-7-9-12/h6-10,12H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDNASZJDCUBCQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H27NOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butyldimethylsilyloxy)pentan-1-amine typically involves the protection of the hydroxyl group in 5-pentan-1-ol using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The resulting 5-(tert-Butyldimethylsilyloxy)pentan-1-ol is then converted to the amine via a substitution reaction with ammonia or an amine source under appropriate conditions .

Industrial Production Methods

While specific industrial production methods for 5-(tert-Butyldimethylsilyloxy)pentan-1-amine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions

5-(tert-Butyldimethylsilyloxy)pentan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The silyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogenating agents or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce secondary amines.

Aplicaciones Científicas De Investigación

5-(tert-Butyldimethylsilyloxy)pentan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 5-(tert-Butyldimethylsilyloxy)pentan-1-amine involves its interaction with specific molecular targets and pathways. The silyloxy group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The amine group can interact with enzymes and receptors, influencing biological activity.

Comparación Con Compuestos Similares

5-(Pyrrolidin-1-yl)pentan-1-amine

Structure : Features a pyrrolidine ring at the 5th position instead of TBDMS-O- (C₉H₂₀N₂, MW 156.27 g/mol).

Synthesis : Prepared via nucleophilic substitution of 2,4-dichloroquinazoline with 5-(pyrrolidin-1-yl)pentan-1-amine in THF/DIEA .

Properties :

- Polarity : More polar than TBDMS-O- derivatives due to the secondary amine.

- Applications : Used in quinazoline-based inhibitors (e.g., compound 24 in ) targeting enzymatic activity.

Key Difference : The pyrrolidinyl group enhances solubility in polar solvents but lacks the hydrolytic stability of silyl ethers.

5-([2,2':6',2''-Terpyridine]-4'-yloxy)pentan-1-amine

Structure: Contains a terpyridine moiety at the 5th position (C₂₄H₂₈N₄O, MW 404.51 g/mol). Synthesis: Functionalized via solid-phase monofunctionalization of nanoparticles using iron-terpyridine coordination . Applications:

- Nanoparticle Dimerization: Links gold and iron oxide nanoparticles for tailored material properties. Key Difference: The terpyridine group enables strong metal coordination, unlike the non-coordinating TBDMS-O- group.

5-(1H-Benzimidazol-2-yl)pentan-1-amine

Structure : Substituted with a benzimidazole ring (C₁₂H₁₇N₃, MW 203.28 g/mol) .

Properties :

- Aromaticity : The benzimidazole group imparts UV absorption and fluorescence properties.

- Basicity: Lower pKa (~5-6) due to electron-withdrawing effects of the heterocycle. Applications: Potential use in optoelectronics or as a pharmacophore in drug design.

5-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine

Structure : Features an oxadiazole ring with a 3-methylphenyl substituent (C₁₄H₁₉N₃O, MW 245.32 g/mol) .

Properties :

- Stability : Oxadiazole rings are resistant to hydrolysis but susceptible to redox reactions.

- Lipophilicity : Higher logP than TBDMS-O- derivatives due to aromaticity.

Applications : Likely explored in medicinal chemistry for kinase inhibition or antimicrobial activity.

3-((tert-Butyldimethylsilyl)oxy)propan-1-amine

Structure: Shorter chain (propan-1-amine) with TBDMS-O- at position 3 (C₉H₂₃NOSi, MW 189.37 g/mol) . Synthesis: Silylation of 3-hydroxypropan-1-amine with TBDMS-Cl. Key Difference: Reduced steric hindrance compared to the pentan-1-amine analog, enabling faster reaction kinetics in certain syntheses.

Comparative Data Table

| Compound Name | Molecular Formula | MW (g/mol) | Key Functional Group | Applications | Stability |

|---|---|---|---|---|---|

| 5-(tert-Butyldimethylsilyloxy)pentan-1-amine | C₁₁H₂₇NOSi | 229.43 | TBDMS-O- | Protecting groups, metal coordination | Stable to bases, cleaved by acids |

| 5-(Pyrrolidin-1-yl)pentan-1-amine | C₉H₂₀N₂ | 156.27 | Pyrrolidinyl | Pharmaceutical intermediates | Moderate hydrolytic stability |

| 5-(Terpyridine-4'-yloxy)pentan-1-amine | C₂₄H₂₈N₄O | 404.51 | Terpyridine | Nanoparticle dimerization | High thermal stability |

| 5-(1H-Benzimidazol-2-yl)pentan-1-amine | C₁₂H₁₇N₃ | 203.28 | Benzimidazole | Optoelectronics, drug design | Sensitive to oxidation |

| 5-[3-(3-Methylphenyl)-oxadiazolyl]pentan-1-amine | C₁₄H₁₉N₃O | 245.32 | Oxadiazole | Medicinal chemistry | Redox-sensitive |

| 3-(TBDMS-O-)propan-1-amine | C₉H₂₃NOSi | 189.37 | TBDMS-O- (shorter chain) | Synthetic intermediates | Similar to TBDMS-O- pentan-amine |

Key Findings

- Structural Impact : The TBDMS-O- group in 5-(tert-Butyldimethylsilyloxy)pentan-1-amine enhances hydrophobicity and stability compared to polar substituents (e.g., pyrrolidinyl) .

- Functional Versatility: Amine-terminated compounds serve as ligands (e.g., terpy-amine in nanoparticle systems) or bioactive intermediates .

- Synthetic Flexibility : Silyl ethers like TBDMS-O- are preferred in multi-step syntheses due to their robustness under basic conditions .

Actividad Biológica

5-(tert-Butyldimethylsilyloxy)pentan-1-amine, also known by its CAS number 245660-16-6, is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

5-(tert-Butyldimethylsilyloxy)pentan-1-amine is characterized by the presence of a tert-butyldimethylsilyloxy group attached to a pentan-1-amine backbone. This structure enhances its stability and lipophilicity, which are critical factors influencing its biological activity.

The biological activity of 5-(tert-butyldimethylsilyloxy)pentan-1-amine is primarily attributed to its interactions with various molecular targets within biological systems. Studies suggest that the compound may modulate enzyme activity and receptor interactions, potentially influencing several biochemical pathways.

Biological Activity and Applications

Research indicates that 5-(tert-butyldimethylsilyloxy)pentan-1-amine exhibits a range of biological activities:

- Antitumor Activity : Preliminary studies have shown that this compound can inhibit the growth of certain cancer cell lines. For instance, it has demonstrated cytotoxic effects against leukemia and lung cancer cells, with IC50 values indicating significant potency .

- Enzyme Modulation : The compound's ability to interact with specific enzymes suggests potential applications in enzyme-substrate interaction studies. It may serve as a model compound for biochemical assays assessing enzyme functionality.

- Neuroprotective Effects : Some research has pointed towards neuroprotective properties, making it a candidate for further investigation in neurodegenerative disease models .

Case Studies and Research Findings

Several studies have investigated the biological implications of 5-(tert-butyldimethylsilyloxy)pentan-1-amine:

Study 1: Antitumor Efficacy

In a study examining various derivatives of silyl-protected amines, 5-(tert-butyldimethylsilyloxy)pentan-1-amine was evaluated for its cytotoxicity against human cancer cell lines. The results indicated a dose-dependent inhibition of cell viability, particularly in leukemia cells, with an IC50 value below 2 μM .

Study 2: Mechanistic Insights

A detailed mechanistic study revealed that the compound binds to allosteric sites on target proteins, stabilizing their active conformations. This binding was confirmed through molecular docking studies, which provided insights into the structural interactions at play .

Study 3: Enzyme Interaction Studies

Another investigation focused on the compound’s role as an enzyme modulator. The results highlighted its potential as an inhibitor of specific phosphatases involved in cellular signaling pathways, suggesting applications in cancer therapy.

Data Summary

The following table summarizes key findings related to the biological activity of 5-(tert-butyldimethylsilyloxy)pentan-1-amine:

| Activity | Effect | IC50 Value | Cell Line |

|---|---|---|---|

| Antitumor | Cytotoxicity | < 2 μM | Leukemia (RS4;11) |

| Enzyme Modulation | Inhibition of phosphatases | Not specified | Various (biochemical assays) |

| Neuroprotection | Protective effects in models | Not specified | Neurodegenerative models |

Q & A

Q. What are the key synthetic routes for 5-(tert-Butyldimethylsilyloxy)pentan-1-amine, and how do reaction conditions influence yield?

The synthesis typically involves two steps: (1) silyl protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBSCl) and (2) amination of the resulting intermediate. For example, reductive amination of a carbonyl precursor (e.g., 5-(tert-butyldimethylsilyloxy)pentanal) with ammonia or a primary amine can yield the target compound. Critical parameters include:

- Temperature : Mild conditions (0–25°C) for silylation to prevent desilylation .

- Catalysts : Use of NaBH₃CN or other selective reducing agents to avoid over-reduction .

- Solvents : Tetrahydrofuran (THF) or dichloromethane (DCM) for optimal solubility .

Yields vary with stoichiometry (e.g., 1.5–2.0 equiv. of TBSCl) and purification methods (e.g., column chromatography with hexane/ethyl acetate gradients) .

Q. How can researchers verify the structural integrity of 5-(tert-Butyldimethylsilyloxy)pentan-1-amine post-synthesis?

Key analytical methods include:

- NMR Spectroscopy :

- Mass Spectrometry : ESI-MS or GC-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 260–265) .

- IR Spectroscopy : Absorbance at ~1250 cm⁻¹ (Si-O stretching) and ~3350 cm⁻¹ (N-H stretching) .

Advanced Research Questions

Q. What strategies mitigate desilylation during functionalization of 5-(tert-Butyldimethylsilyloxy)pentan-1-amine in multistep syntheses?

Desilylation under acidic or nucleophilic conditions is a major challenge. Solutions include:

- Protecting Group Compatibility : Pair TBS with acid-labile groups (e.g., Boc) to allow orthogonal deprotection .

- Reagent Selection : Avoid fluoride sources (e.g., TBAF) unless intentional desilylation is needed. Use buffered conditions (e.g., AcOH/THF/H₂O) for controlled cleavage .

- Stability Screening : Pre-screen reaction conditions (pH, temperature) via TLC or LC-MS to identify incompatibilities .

Q. How does 5-(tert-Butyldimethylsilyloxy)pentan-1-amine perform as a ligand in nanoparticle functionalization?

The amine terminus enables covalent binding to metal surfaces (e.g., Au, Fe₃O₄), while the TBS group enhances solubility in organic solvents. Applications include:

- Monofunctionalized Nanoparticles : Controlled attachment via solid-phase synthesis to avoid aggregation .

- Dimerization : Use of Fe²⁺-terpyridine complexes to link TBS-protected amine-functionalized nanoparticles, enabling tailored optical/electronic properties .

Key parameters: ligand/nanoparticle ratio (1:1–1:5) and reaction time (4–24 h) to optimize surface coverage .

Q. Are there contradictions in reported bioactivity data for TBS-protected amines, and how can they be resolved?

Discrepancies arise from:

- Impurity Profiles : Residual solvents (e.g., THF) or byproducts (e.g., desilylated amines) may skew biological assays. Rigorous HPLC purification (>95% purity) is critical .

- Assay Conditions : TBS groups may hydrolyze in cell culture media, releasing free amines. Control experiments with stable analogs (e.g., TIPS-protected amines) can isolate effects .

- Species-Specific Metabolism : Differences in esterase activity across biological models (e.g., human vs. murine) impact TBS stability .

Q. What computational methods predict the reactivity of 5-(tert-Butyldimethylsilyloxy)pentan-1-amine in nucleophilic substitutions?

- DFT Calculations : Model transition states for SN2 reactions (e.g., with alkyl halides) to predict regioselectivity. Key descriptors include NBO charges (amine nitrogen: ~−0.5 e) and frontier orbitals (HOMO-LUMO gap ~6–7 eV) .

- MD Simulations : Assess solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction rates .

Methodological Best Practices

Q. How should researchers handle discrepancies in NMR data across synthetic batches?

- Internal Standards : Use tetramethylsilane (TMS) or residual solvent peaks (e.g., CDCl₃ at δ 7.26 ppm) for calibration .

- Variable Temperature (VT) NMR : Resolve broadening caused by conformational flexibility (e.g., rotation around Si-O bonds) .

- 2D Techniques : HSQC and HMBC to assign overlapping signals (e.g., methylene protons near δ 1.5–1.8 ppm) .

Q. What protocols ensure reproducibility in silylation reactions for large-scale synthesis?

- Moisture Control : Conduct reactions under argon with molecular sieves (3Å) to prevent hydrolysis .

- Continuous Flow Systems : Improve heat/mass transfer for exothermic silylation steps (e.g., using microreactors) .

- In-line Analytics : FTIR or Raman probes to monitor reaction progress and terminate at >90% conversion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.